![molecular formula C7H8N4 B1419512 1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine CAS No. 494767-19-0](/img/structure/B1419512.png)

1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine

Overview

Description

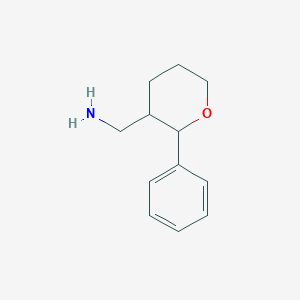

“1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine” is a chemical compound with the molecular formula C6H6N4 . It is a derivative of pyrazolopyridine .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine”, has been extensively studied . The synthetic strategies are systematized according to the method to assemble the pyrazolopyridine system . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine” are not explicitly mentioned in the search results. The compound has a molecular weight of 134.14 .Scientific Research Applications

Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

A series of N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines were synthesized using a green catalyst, L-proline. This process, involving the creation of a six-membered ring, is significant for its high yields and environmentally friendly approach (Gunasekaran, Prasanna, & Perumal, 2014).

Development of Fluorescent Sensors

A novel fluorescent dye bis-(pyridin-2-yl-methyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amine (P1) was synthesized, acting as a sensor for fluorescence detection of small inorganic cations like lithium, sodium, and magnesium in polar solvents. This discovery is crucial for its potential applications in analytical chemistry (Mac et al., 2010).

Synthesis of Heterocyclic Histamine Analogues

Methods were developed for preparing 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-ones as heterocyclic histamine analogues. This research is significant for the potential development of novel pharmaceutical compounds (Žerovnik et al., 2010).

Antitumor, Antifungal, and Antibacterial Activities

Synthesis and characterization of various pyrazole derivatives revealed their potential as pharmacophores for antitumor, antifungal, and antibacterial activities. Such research opens pathways for developing new medicinal agents (Titi et al., 2020).

Green Synthesis Approaches

A green approach was employed for synthesizing indeno[2,1-e]pyrazolo[5,4-b]pyridines, highlighting the importance of environmentally friendly methods in chemical synthesis. This approach offers advantages like high yields, low cost, and easy operation (Shi et al., 2008).

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, a closely related group of compounds, have been extensively studied due to their structural similarity to the purine bases adenine and guanine . This suggests that 1-methyl-1H-pyrazolo[4,3-c]pyridin-4-amine may interact with similar biological targets, potentially including various enzymes and receptors.

Mode of Action

Related compounds have been shown to exhibit significant inhibitory activity against certain enzymes . The compound likely interacts with its targets, leading to changes in their function.

Result of Action

Related compounds have been shown to exhibit significant inhibitory activity, suggesting that this compound may have similar effects .

Future Directions

properties

IUPAC Name |

1-methylpyrazolo[4,3-c]pyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c1-11-6-2-3-9-7(8)5(6)4-10-11/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVTQZKKNOZODAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=N1)C(=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-1H-Pyrazolo[4,3-c]pyridin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1419430.png)

![5-{[3-(Trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine hydrochloride](/img/structure/B1419433.png)

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1419438.png)

![{[(1-methyl-1H-pyrazol-4-yl)methylidene]amino}thiourea](/img/structure/B1419444.png)

![N-[1-(naphthalen-2-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B1419449.png)

![4-[(2-Phenoxyethyl)amino]butanoic acid hydrochloride](/img/structure/B1419452.png)